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N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine

serine protease inhibitor selectivity subtilisin inhibitor screening peptidyl hydroxamate SAR

N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine (Boc-Ala-Pro-Phe-NHO-Bz, CAS 157135-53-0, MW 552.6 g/mol, purity typically ≥95%) is a synthetic tripeptidyl-O-acylhydroxylamine that functions as a mechanism-based, irreversible inactivator of serine proteases. Its inactivation proceeds via a Lossen rearrangement yielding an isocyanate intermediate that covalently modifies the active-site serine to form a stable carbamate derivative, a mechanism definitively established by X-ray crystallography at 1.9 Å resolution (PDB: 1SCN).

Molecular Formula C29H36N4O7
Molecular Weight 552.6 g/mol
CAS No. 157135-53-0
Cat. No. B114210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine
CAS157135-53-0
SynonymsBoc-Ala-Pro-Phe-HO-Bz
N-((tert-butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine
Molecular FormulaC29H36N4O7
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NOC(=O)C3=CC=CC=C3)NC(=O)OC(C)(C)C
InChIInChI=1S/C29H36N4O7/c1-19(30-28(38)39-29(2,3)4)26(36)33-17-11-16-23(33)25(35)31-24(34)22(18-20-12-7-5-8-13-20)32-40-27(37)21-14-9-6-10-15-21/h5-10,12-15,19,22-23,32H,11,16-18H2,1-4H3,(H,30,38)(H,31,34,35)/t19-,22-,23-/m0/s1
InChIKeyVOZJHWQXGBWDNZ-VJBMBRPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine (CAS 157135-53-0) for Research Procurement: A Targeted Serine Protease Inactivator with Defined Structural Mechanism


N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine (Boc-Ala-Pro-Phe-NHO-Bz, CAS 157135-53-0, MW 552.6 g/mol, purity typically ≥95%) is a synthetic tripeptidyl-O-acylhydroxylamine that functions as a mechanism-based, irreversible inactivator of serine proteases [1]. Its inactivation proceeds via a Lossen rearrangement yielding an isocyanate intermediate that covalently modifies the active-site serine to form a stable carbamate derivative, a mechanism definitively established by X-ray crystallography at 1.9 Å resolution (PDB: 1SCN) [2]. The compound is cataloged as an elastase/subtilisin inhibitor and is sourced primarily through Apollo Scientific .

Why Generic Substitution of N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine (CAS 157135-53-0) Is Not Advisable in Serine Protease Studies


The N-peptidyl-O-acylhydroxylamine scaffold exhibits pronounced selectivity differences driven by the peptidyl recognition sequence [1]. In a direct comparative protease inhibitor screen, Boc-Ala-Pro-Phe-NHO-Bz retained 92–93% residual subtilisin-like activity at 200 µM, whereas the closely related Z-Gly-Phe-NHO-Bz reduced activity to just 1% under identical conditions—a >90-fold differential in inhibitory efficacy arising solely from N-terminal capping group and P2/P3 residue variation [2]. Furthermore, the tri-alanine analog Boc-Ala-Ala-Ala-NHO-Bz displays a defined second-order rate constant (kᵢ) of 128 M⁻¹s⁻¹ against porcine pancreatic elastase (PPE) and 1.14 × 10³ M⁻¹s⁻¹ against thermitase, while Boc-Ala-Pro-Phe-NHO-Bz targets subtilisin Carlsberg via a structurally distinct carbamate linkage with a non-canonical binding mode . These data demonstrate that N-peptidyl-O-acylhydroxylamines are not functionally interchangeable; the peptide sequence, N-terminal protection, and O-acyl substituent collectively dictate enzyme specificity, inactivation kinetics, and covalent adduct geometry.

Quantitative Differentiation Evidence for N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine (CAS 157135-53-0) Against Closest Analogs


Head-to-Head Subtilisin Inhibition: Boc-APF-NHO-Bz vs. Z-GF-NHO-Bz at Equimolar Concentration

In a direct comparative screen against two subtilisin-like serine protease activities (SAS-1 and SAS-2), Boc-APF-NHO-Bz (CAS 157135-53-0) and Z-GF-NHO-Bz were tested at identical 200 µM concentration with 2 h preincubation. Boc-APF-NHO-Bz exhibited minimal inhibition, with residual enzyme activity of 93% ± 4.2% (SAS-1) and 92% ± 3.8% (SAS-2). In stark contrast, Z-GF-NHO-Bz reduced residual activity to 1% ± 0.5% (SAS-1) and 1% ± 2.2% (SAS-2) [1]. This >90-fold efficacy difference demonstrates that the Ala-Pro-Phe tripeptide recognition sequence selects against these subtilisin-like enzymes, while the Gly-Phe sequence in Z-GF-NHO-Bz is highly permissive for inactivation.

serine protease inhibitor selectivity subtilisin inhibitor screening peptidyl hydroxamate SAR

Covalent Inhibition Mechanism Confirmed at Atomic Resolution: Carbamate Adduct with Subtilisin Carlsberg

The X-ray crystal structure of subtilisin Carlsberg inactivated by Boc-Ala-Pro-Phe-NHO-Bz was solved at 1.90 Å resolution (PDB: 1SCN, R-value observed: 0.191) [1]. The electron density maps unequivocally reveal that the γ-oxygen of the catalytic Ser221 forms a carbamate derivative with the inhibitor—a covalent adduct chemically distinct from the sulfonyl-enzyme formed by PMSF or the tetrahedral hemiketal adducts of peptidyl trifluoromethylketones [2]. Critically, the peptide portion of the inhibitor does not engage the enzyme via the canonical antiparallel β-sheet in the P-binding cleft; instead, it protrudes outward from the active site, stabilized by a network of water molecules [1]. This non-canonical binding mode is unique among structurally characterized serine protease inhibitors.

X-ray crystallography covalent enzyme-inhibitor complex carbamate derivative Lossen rearrangement

pH-Dependent Dual Adduct Formation with Porcine Pancreatic Elastase: Carbamate vs. Hydroxylamine Derivative

The inactivation of porcine pancreatic elastase (PPE) by Boc-Ala-Pro-Phe-NHO-Bz and closely related N-peptidyl-O-aroylhydroxylamines proceeds through two distinct covalent adducts depending on pH, as determined by X-ray crystallography at 1.65 Å resolution (PDB: 1ELG and 1ELF) [1]. At pH 5.0, inactivation yields a hydroxylamine derivative where the Ser203 Oγ becomes the oxygen atom of the hydroxylamine moiety. At pH 7.5, the product is a carbamate derivative analogous to that formed with subtilisin Carlsberg [1]. This pH-gated bifurcation in covalent product is not observed with standard serine protease inactivators such as PMSF (solely sulfonyl-enzyme across pH range) or peptidyl chloromethyl ketones (solely alkylated histidine or serine adduct) [2].

pH-dependent enzyme inactivation elastase inhibitor hydroxylamine derivative dual mechanism

Peptide Sequence Specificity: Boc-APF-NHO-Bz vs. Boc-AAA-NHO-Bz (Elastase Inhibitor I) Enzyme Targeting Profile

The tripeptidyl-O-acylhydroxylamine series displays extreme sensitivity to P2 and P3 residue identity. Boc-Ala-Ala-Ala-NHO-Bz (Elastase Inhibitor I, CAS 889431-38-3) exhibits a second-order inactivation rate constant (kᵢ) of 128 M⁻¹s⁻¹ against porcine pancreatic elastase (PPE) and 1.14 × 10³ M⁻¹s⁻¹ against thermitase . In contrast, Boc-Ala-Pro-Phe-NHO-Bz (CAS 157135-53-0) is documented in the primary literature as an inactivator of subtilisin Carlsberg—a bacterial serine protease with distinct substrate specificity—and porcine pancreatic elastase [1][2]. Although direct kᵢ values for Boc-APF-NHO-Bz against PPE were not located in accessible literature, the introduction of Pro at P2 and Phe at P1 in Boc-APF-NHO-Bz versus Ala at all three positions in Boc-AAA-NHO-Bz represents a fundamental alteration of enzyme recognition. Pro at P2 is known to restrict backbone flexibility and disfavor subtilisin binding for certain substrates, while Phe at P1 introduces an extended aromatic side chain that alters S1 pocket occupancy [3]. Commercial suppliers list Boc-APF-NHO-Bz explicitly as an 'Elastase/Subtilisin inhibitor' whereas Boc-AAA-NHO-Bz is cataloged solely as an elastase inhibitor, reflecting their experimentally determined selectivity differences .

peptide sequence selectivity elastase inhibitor comparison serine protease substrate specificity P2 proline effect

Comparison with Generic Serine Protease Inhibitors: Boc-APF-NHO-Bz vs. PMSF and AEBSF in Protease Activity Screens

In a comparative protease inhibitor screening panel, Boc-APF-NHO-Bz (200 µM, 2 h preincubation) was evaluated alongside the generic serine protease inhibitors PMSF (1 mM) and AEBSF (concentration not specified) against SAS-1 and SAS-2 subtilisin-like activities [1]. Boc-APF-NHO-Bz preserved 93% and 92% residual activity against SAS-1 and SAS-2 respectively, demonstrating minimal inhibition of these enzymes. In contrast, PMSF reduced activity to 60% (SAS-1) and 70% (SAS-2), and AEBSF reduced activity to 64% (SAS-1) and 73% (SAS-2), despite being tested at higher effective concentrations [1]. This differential inhibition profile indicates that Boc-APF-NHO-Bz possesses restricted enzyme selectivity compared to broad-spectrum serine protease inhibitors, making it suitable for experiments requiring preservation of subtilisin-like activity while targeting specific serine proteases such as elastase or subtilisin Carlsberg.

broad-spectrum vs. selective inhibition protease inhibitor panel PMSF comparison enzyme activity screening

Structural Database Provenance: PDB-Deposited Complexes as Procurement Quality Assurance

Boc-Ala-Pro-Phe-NHO-Bz (CAS 157135-53-0) is one of a limited subset of peptidyl-O-acylhydroxylamines for which multiple high-resolution enzyme-inhibitor complex structures have been deposited in the Protein Data Bank. The subtilisin Carlsberg complex (PDB: 1SCN) was solved at 1.90 Å with an R-value of 0.191, while the porcine pancreatic elastase complexes (PDB: 1ELG and 1ELF) were solved at 1.65 Å with an R-value of 0.170 [1][2]. The inhibitor's registry in authoritative databases includes MeSH (Unique ID: C089096), PubChem (CID: 5492089), BRENDA (Ligand ID: 94131), and MEROPS, all cross-referencing the primary Biochemistry 1994 publication [3][4]. In contrast, the commercially available analog Boc-Ala-Ala-Ala-NHO-Bz (CAS 889431-38-3) lacks a corresponding PDB-deposited enzyme-inhibitor complex structure in the primary literature associated with its CAS registry. The existence of validated, publicly accessible structural data provides objective quality assurance for procurement: the compound's identity, binding mode, and mechanism have been independently verified by X-ray crystallography and are traceable through multiple authoritative databases.

PDB structure validation crystallographic quality metrics inhibitor complex characterization research tool authentication

Optimal Research and Industrial Application Scenarios for N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine (CAS 157135-53-0)


Structural Biology of Covalent Serine Protease Inhibition: Carbamate Adduct Characterization

This compound is uniquely suited for X-ray crystallographic studies of covalent serine protease inactivation. The 1.90 Å structure of the subtilisin Carlsberg complex (PDB: 1SCN) provides a validated reference for the carbamate adduct geometry, while the pH-dependent dual adduct structures with elastase (PDB: 1ELG at 1.65 Å) enable comparative analysis of hydroxylamine vs. carbamate covalent linkages under identical crystallization conditions [1]. Researchers can leverage these existing structures for molecular replacement phasing of novel enzyme-inhibitor complexes or for computational docking studies of related N-peptidyl-O-acylhydroxylamine analogs.

Enzyme Selectivity Profiling: Discriminating Subtilisin-like from Other Serine Protease Activities in Complex Samples

Based on direct comparative screening data showing that Boc-APF-NHO-Bz preserves 92–93% of subtilisin-like SAS-1/SAS-2 activity at 200 µM while PMSF reduces it to 60–70% at 1 mM [1], this compound is the preferred tool for experiments requiring selective inactivation of elastase-like or subtilisin Carlsberg-type enzymes without ablating all subtilisin-family activities. This selectivity profile is critical for proteomics workflows, enzyme activity profiling in biological fluids, and quality control of recombinant protease preparations where broad-spectrum inhibitors would mask specific activity contributions.

Mechanistic Enzymology of the Lossen Rearrangement in Enzyme Active Sites

The well-characterized Lossen rearrangement mechanism—whereby a negatively charged Michaelis complex rearranges to an isocyanate intermediate that subsequently reacts with the active-site serine [1]—makes Boc-APF-NHO-Bz a valuable probe for studying enzyme-catalyzed rearrangement chemistry. The pH-dependent bifurcation between hydroxylamine and carbamate products further enables dissection of the protonation states governing the rearrangement pathway [2], providing a unique experimental system for physical organic chemistry approaches to enzyme mechanism.

Peptide-Protease Recognition Studies: P2 Proline and P1 Phenylalanine Specificity Determinants

The Ala-Pro-Phe tripeptide sequence provides a defined scaffold for investigating the role of P2 proline-induced backbone constraints and P1 phenylalanine S1 pocket occupancy in serine protease recognition. Comparison with the structurally characterized Boc-AAA-NHO-Bz (Elastase Inhibitor I, kᵢ = 128 M⁻¹s⁻¹ for PPE, kᵢ = 1.14 × 10³ M⁻¹s⁻¹ for thermitase [1]) enables systematic analysis of how Pro→Ala substitution at P2 and Phe→Ala substitution at P1 alter enzyme specificity. The availability of high-resolution PDB structures for Boc-APF-NHO-Bz but not for Boc-AAA-NHO-Bz further underscores the value of this compound for structure-activity relationship studies grounded in experimentally determined binding modes [2].

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